2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Organic Electronics Applications
One of the notable applications of related chemical structures involves the synthesis of small push-pull molecules by connecting N-substituted thieno[2,3-b]indole electron-donating blocks to electron-withdrawing groups. These compounds exhibit promising electrochemical, optical, and charge-transport properties. For instance, thieno[2,3-b]indole derivatives have shown potential in organic electronics, as evidenced by a study which reported a 1% power conversion efficiency in a bilayer solar cell prepared with such a compound, highlighting the utility of thieno[2,3-b]indole for organic electronic applications (Baert et al., 2016).
Catalysis and Oxidation Studies
Another research avenue involves the oxidative transformation of indoles, a category to which the subject compound is related, using catalysis. For example, indole was oxidized to oxindole as the major product in the presence of chloroperoxidase and H2O2, demonstrating selective catalytic oxidation with potential applications in synthetic chemistry and environmental remediation (Corbett & Chipko, 1979).
Novel Synthesis Methodologies
Furthermore, the synthesis of indole derivatives through innovative methodologies has been extensively studied, offering insights into the construction of complex molecules with potential therapeutic and material science applications. For instance, the synthesis of dihydrothieno[3,4-b]indoles via the treatment of 1-methylindole-2-carboxylic acid thioamide with aldehydes or ketones in the presence of hydrogen chloride showcases a novel pathway to heterocyclic systems with significant biological and material applications (Kogan, 1977).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-18-12-6-3-2-5-10(12)11(14(18)16)9-17-20-15(19)13-7-4-8-21-13/h2-9H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFPQQIYLXUNCG-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.